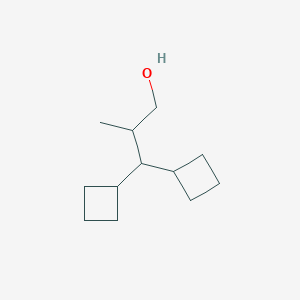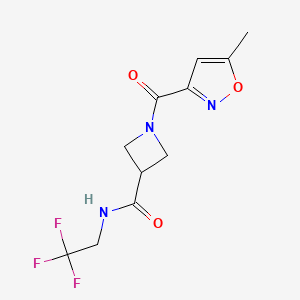
1-(5-methylisoxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methylisoxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C11H12F3N3O3 and its molecular weight is 291.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Antitumor Activity and Prodrug Characteristics : The synthesis of imidazotetrazines, specifically focusing on compounds with antitumor properties, has been explored. One study discussed the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to compounds with curative activity against L-1210 and P388 leukemia. This research indicates the compound's potential as a prodrug modification of acyclic triazenes, highlighting its importance in the development of new antitumor agents (Stevens et al., 1984).
Inhibition of Dihydroorotate Dehydrogenase : In the realm of immunosuppressive drugs, isoxazol derivatives, including leflunomide and its active metabolite A77-1726, have been shown to inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis. This inhibition is essential for reducing pyrimidine nucleotides, thereby affecting immune cell functions. The study's findings suggest a potential application of isoxazole derivatives in modulating immune responses, with implications for treating autoimmune diseases and managing organ transplant rejection (Knecht & Löffler, 1998).
Directed C(sp³)-H Bond Activation : Research into the activation of inert C(sp³)-H bonds via Pd-catalyzed reactions has utilized derivatives of isoxazole-3-carboxamide. This methodology facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of non-natural amino acids. The application of such directed C-H bond activation techniques underscores the compound's utility in organic synthesis and drug development (Pasunooti et al., 2015).
Chemical Transformations and Biological Activity
Isoxazole-Containing S1P1 Receptor Agonists : The synthesis of isoxazole-containing molecules for targeting the S1P1 receptor, which is crucial in immunological responses and vascular integrity, has been achieved through efficient scale-up methods. This research contributes to the development of new therapeutic agents for treating autoimmune diseases and for immunosuppression in organ transplantation (Hou et al., 2016).
Insecticidal Activity of Isoxazole Derivatives : The chemical exploration and synthesis of isoxazole derivatives have also extended into the development of insecticidal agents. Studies have demonstrated the potential of isoxazole compounds in providing new avenues for pest control, highlighting the diverse applicability of such chemical structures in both medicinal and agricultural domains (Yu et al., 2009).
特性
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c1-6-2-8(16-20-6)10(19)17-3-7(4-17)9(18)15-5-11(12,13)14/h2,7H,3-5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIXMJRORUFOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
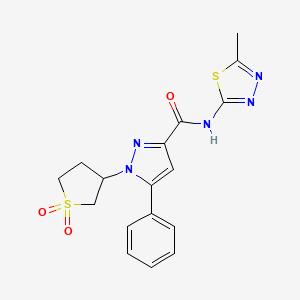
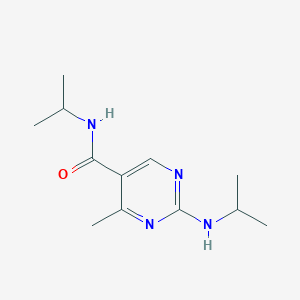
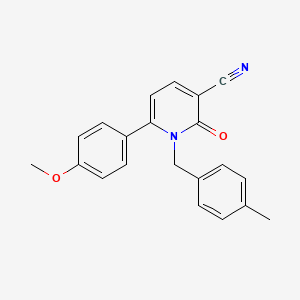
phenyl]methylidene})amine](/img/structure/B2865742.png)
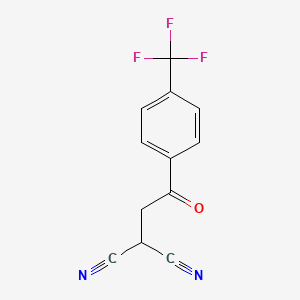
![2-chloro-N-{[5-(dimethylsulfamoyl)thiophen-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2865749.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)
![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2865753.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2865755.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
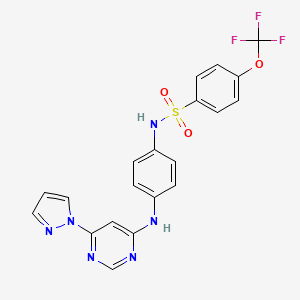
![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)
